Silane, (1-cyclohexen-1-yloxy)trimethyl-

Descripción general

Descripción

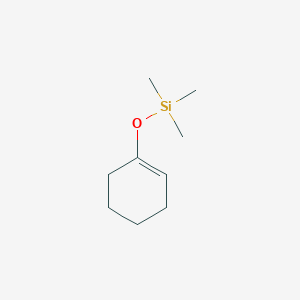

Silane, (1-cyclohexen-1-yloxy)trimethyl- (CAS: 6651-36-1), also known as 1-cyclohexenyltrimethylsilane, is an organosilicon compound with the molecular formula C₉H₁₈OSi and a molecular weight of 154.329 g/mol . It features a cyclohexenyloxy group bonded to a trimethylsilane moiety. This compound is structurally characterized by its cyclohexene ring, which introduces unsaturation, and the silane group, which imparts unique reactivity and stability. It is commonly used in organic synthesis as a protecting group for alcohols or as a precursor in cross-coupling reactions due to its ability to stabilize adjacent carbocations .

Mecanismo De Acción

Target of Action

It is known to be used as an intermediate in the synthesis of various complex compounds, including natural products .

Mode of Action

The compound undergoes a Michael addition reaction with methyl vinyl ketone in the presence of dibutyltin bis (triflate) . This reaction is a type of conjugate addition, which is a key step in many organic synthesis processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (cyclohex-1-en-1-yloxy)trimethylsilane. For instance, it is sensitive to moisture and should be stored in a dry environment at 2-8°C . Its reactivity may also be influenced by the presence of other chemicals in its environment.

Actividad Biológica

Silane, (1-cyclohexen-1-yloxy)trimethyl- (CAS Number: 6651-36-1) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

Silane, (1-cyclohexen-1-yloxy)trimethyl- is characterized by its silane functional group attached to a cyclohexene moiety. Its molecular formula is , and it has a molecular weight of approximately 140.23 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 140.23 g/mol |

| CAS Number | 6651-36-1 |

The biological activity of silane compounds often involves their interaction with various cellular targets, including enzymes and receptors. The unique structural features of (1-cyclohexen-1-yloxy)trimethyl- may influence its binding affinities and reactivity, potentially modulating biochemical pathways related to inflammation and cellular signaling.

Antioxidant Properties

Research indicates that silane compounds can exhibit antioxidant properties. For instance, studies have shown that related silanes can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Silane, (1-cyclohexen-1-yloxy)trimethyl- has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit the expression of pro-inflammatory cytokines like IL-6 and TNF-alpha in macrophages, which are critical mediators in inflammatory responses. This suggests a possible therapeutic role in managing inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of silane compounds. Preliminary results indicate that while some silanes exhibit cytotoxic effects against certain cancer cell lines, the specific impact of (1-cyclohexen-1-yloxy)trimethyl- requires further investigation to establish a comprehensive safety and efficacy profile.

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of various silane derivatives, including (1-cyclohexen-1-yloxy)trimethyl-. The results demonstrated significant radical scavenging activity compared to control groups, suggesting potential applications in formulations aimed at reducing oxidative stress.

Case Study 2: Anti-inflammatory Mechanism Investigation

In another study, researchers explored the anti-inflammatory mechanisms of silane compounds in human macrophage cell lines. The findings indicated that treatment with (1-cyclohexen-1-yloxy)trimethyl- led to a marked decrease in COX-2 expression and prostaglandin E2 production, highlighting its potential as an anti-inflammatory agent.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of Silane, (1-cyclohexen-1-yloxy)trimethyl-:

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | Significant radical scavenging activity observed |

| Anti-inflammatory Effects | Reduced IL-6 and TNF-alpha expression in macrophages |

| Cytotoxicity | Varied effects on cancer cell lines; further studies needed |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Silane, (1-cyclohexen-1-yloxy)trimethyl-, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves silylation of cyclohexenol derivatives using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:

- Temperature : Maintained at 0–5°C to minimize side reactions.

- Solvent : Non-polar solvents like dichloromethane or tetrahydrofuran (THF) are preferred.

- Stoichiometry : A 1:1 molar ratio of cyclohexenol to TMSCl ensures complete silylation .

Post-reaction, purification via vacuum distillation or column chromatography (using silica gel and hexane/ethyl acetate) is recommended. Yield optimization requires strict exclusion of moisture.

Q. How can researchers confirm the structural integrity and purity of Silane, (1-cyclohexen-1-yloxy)trimethyl-?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 0.1–0.3 ppm (trimethylsilyl group), δ 5.4–5.8 ppm (cyclohexenyl protons).

- ¹³C NMR : Signals at δ 0–5 ppm (Si-CH₃), δ 120–130 ppm (olefinic carbons).

- Mass Spectrometry (MS) : A molecular ion peak at m/z 170.32 (M⁺) confirms molecular weight .

- Infrared (IR) Spectroscopy : Absorbance at ~1250 cm⁻¹ (Si-C stretching) and ~1600 cm⁻¹ (C=C stretching).

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer :

- Moisture Sensitivity : Hydrolyzes readily in the presence of water. Store under inert gas (argon/nitrogen) in sealed containers.

- Temperature : Stable at room temperature but avoid prolonged exposure to >40°C to prevent decomposition.

- Light Sensitivity : Store in amber vials to prevent photodegradation of the cyclohexenyl group .

Advanced Research Questions

Q. How does Silane, (1-cyclohexen-1-yloxy)trimethyl- participate in transition-metal-catalyzed reactions, and what mechanistic insights exist?

- Methodological Answer : The compound acts as a silylating agent in cross-coupling reactions (e.g., Heck or Suzuki couplings). The trimethylsilyl (TMS) group stabilizes intermediates via σ-bond metathesis. For example:

- Palladium Catalysis : TMS acts as a directing group, facilitating regioselective C–H activation on the cyclohexenyl ring.

- Mechanistic Studies : Density Functional Theory (DFT) calculations reveal that the TMS group lowers the activation energy for oxidative addition steps .

Q. What computational approaches are used to predict the reactivity of this silane in complex reaction systems?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to study reaction kinetics.

- Software : Gaussian 16 or ORCA for quantum mechanics; VMD for visualization .

Q. How can this compound be utilized in the synthesis of strained cycloalkynes (e.g., cyclohexyne derivatives)?

- Methodological Answer :

- Precursor Role : The TMS group can be displaced by a triflate group (using triflic anhydride) to generate cyclohexenyl triflates.

- Fluoride-Induced Elimination : Treatment with tetrabutylammonium fluoride (TBAF) removes the TMS group, triggering a 1,2-elimination to form cyclohexyne.

- Applications : Cyclohexyne intermediates enable click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) for bioconjugation .

Comparación Con Compuestos Similares

The following analysis compares Silane, (1-cyclohexen-1-yloxy)trimethyl- with structurally and functionally related organosilicon compounds.

Structural Analogues

1,2-Bis(trimethylsiloxy)cyclohexene (CAS: 6838-67-1)

Silane, (1-cyclohexen-1-ylmethoxy)(1,1-dimethylethyl)dimethyl- (CAS: 76358-53-7)

- Molecular Formula : C₁₃H₂₆OSi

- Molecular Weight : 226.43 g/mol .

- Key Differences: Incorporates a tert-butyl group and a cyclohexenylmethoxy substituent.

Functional Analogues

Hexamethyldisiloxane (CAS: 107-46-0)

Silane, [[1-[(1,1-dimethylethyl)thio]-3-methyl-1-buten-1-yl]oxy]trimethyl (CAS: 138588-17-7)

Complex Derivatives

Silane, [(3E)-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-penten-1-ynyl]trimethyl (CAS: 873777-06-1)

Silane, [(1R,3E,5S)-3-(2-chloroethylidene)-5-fluoro-4-methylenecyclohexyl]oxydimethyl- (CAS: 496046-08-3)

- Molecular Formula : C₁₅H₂₆ClFOSi

- Molecular Weight : 304.90 g/mol .

- Higher density (0.99 g/cm³) compared to the base compound .

Key Research Findings

- Steric Effects : Bulky substituents (e.g., tert-butyl in CAS 76358-53-7) reduce reactivity in nucleophilic substitutions compared to the base compound .

- Electronic Effects : Electronegative groups (e.g., Cl, F in CAS 496046-08-3) enhance electrophilicity, making derivatives suitable for targeted synthesis .

- Applications : Cyclohexene-containing silanes (e.g., base compound) are pivotal in catalysis, whereas sulfur-containing analogues (CAS 138588-17-7) show promise in thiol-ene chemistry .

Métodos De Preparación

Silylation of Cyclohexen-1-ol with Trimethylchlorosilane

The most direct route to synthesize Silane, (1-cyclohexen-1-yloxy)trimethyl- involves the silylation of cyclohexen-1-ol using trimethylchlorosilane (TMCS) in the presence of a base. This method, adapted from analogous protocols for cyclopentene derivatives , proceeds via nucleophilic substitution:

Reaction Conditions and Optimization

-

Solvent : Anhydrous toluene is preferred due to its low polarity and ability to stabilize intermediates .

-

Base : Triethylamine (TEA) is commonly employed to scavenge HCl, with stoichiometric equivalence to TMCS to prevent side reactions.

-

Temperature : Reactions are conducted at 50–60°C under nitrogen to mitigate moisture ingress .

-

Workup : Post-reaction filtration removes triethylamine hydrochloride (TEA·HCl), followed by solvent distillation and vacuum purification.

Yield and Purity :

| Parameter | Value |

|---|---|

| Reaction Time | 3–4 hours |

| Isolated Yield | 79–85% |

| Purity (GC Analysis) | >98% |

This method is scalable and avoids toxic solvents like benzene, aligning with green chemistry principles .

Hexamethyldisilazane (HMDS)-Mediated Silylation

An alternative approach employs hexamethyldisilazane (HMDS) as a silylating agent. This method is advantageous for its mild conditions and avoidance of chloride byproducts:

Key Parameters

-

Catalyst : Imidazole (10 mol%) accelerates the reaction by deprotonating the alcohol.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) facilitates homogeneous mixing.

-

Temperature : Room temperature (25°C) suffices, reducing energy consumption.

Comparative Efficiency :

| Condition | HMDS Method | TMCS Method |

|---|---|---|

| Reaction Time | 2–3 hours | 3–4 hours |

| Byproduct | NH₃ (gaseous) | TEA·HCl (solid) |

| Scalability | Moderate | High |

While HMDS offers operational simplicity, its higher cost limits industrial adoption compared to TMCS-based routes.

Continuous Flow Synthesis for Industrial Production

Recent advancements in flow chemistry have enabled the continuous synthesis of silyl ethers. In this setup, cyclohexen-1-ol and TMCS are pumped through a reactor packed with immobilized TEA on a solid support:

Advantages :

-

Enhanced heat/mass transfer improves reaction consistency.

-

Reduced solvent usage (toluene recycling >90%).

Mechanochemical Synthesis

Emerging solvent-free methods utilize ball milling to activate the silylation reaction. Cyclohexen-1-ol and TMCS are ground with potassium carbonate (K₂CO₃) as a base:

2\text{CO}3, \text{ball milling}} \text{Product}

Performance Metrics :

| Metric | Value |

|---|---|

| Milling Time | 30 minutes |

| Yield | 70–75% |

| Purity | 95–97% |

This method is eco-friendly but currently limited to small-scale applications.

Analytical Characterization

Post-synthesis validation ensures structural integrity and purity:

-

NMR Spectroscopy :

-

¹H NMR (CDCl₃) : δ 5.60 (m, 1H, CH=), 1.45–1.85 (m, 8H, cyclohexyl), 0.20 (s, 9H, Si(CH₃)₃).

-

¹³C NMR : δ 146.2 (C=O), 25.1–28.5 (cyclohexyl), 1.3 (Si(CH₃)₃).

-

-

IR Spectroscopy : Strong absorption at 1250 cm⁻¹ (Si-C) and 1100 cm⁻¹ (Si-O-C) .

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Moisture Sensitivity | Rigorous anhydrous conditions |

| Byproduct Formation | Excess base or scavengers |

| Purification Costs | Short-path distillation |

Propiedades

IUPAC Name |

cyclohexen-1-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEMOANGDSSPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064441 | |

| Record name | Silane, (1-cyclohexen-1-yloxy)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6651-36-1 | |

| Record name | 1-(Trimethylsiloxy)cyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6651-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 1-((trimethylsilyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006651361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (1-cyclohexen-1-yloxy)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-cyclohexen-1-yloxy)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.